molecular formula C13H14O3 B13978590 3-[2-(Benzoyloxy)ethyl]cyclobutanone CAS No. 346425-60-3

3-[2-(Benzoyloxy)ethyl]cyclobutanone

Cat. No.: B13978590
CAS No.: 346425-60-3
M. Wt: 218.25 g/mol
InChI Key: KPNXITVTIHPNAF-UHFFFAOYSA-N
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Description

3-[2-(Benzoyloxy)ethyl]cyclobutanone is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It features a cyclobutanone ring, a four-membered carbon ring with a ketone group, which is substituted with a 2-(benzoyloxy)ethyl chain. This structure incorporates both a ketone and an ester functional group (the benzoyloxy group), making it a potential multifunctional building block in synthetic organic chemistry . As a cyclobutanone derivative, this compound is likely of interest in research areas such as medicinal chemistry and materials science. Cyclobutanone scaffolds are valuable intermediates in synthesis due to ring strain, which can facilitate various chemical transformations. The presence of the benzoyl-protected alcohol offers a handle for further synthetic modification. Researchers may utilize this compound in the development of novel pharmaceutical candidates, complex natural product analogs, or new polymeric materials. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

346425-60-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(3-oxocyclobutyl)ethyl benzoate

InChI

InChI=1S/C13H14O3/c14-12-8-10(9-12)6-7-16-13(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

KPNXITVTIHPNAF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 2 Benzoyloxy Ethyl Cyclobutanone

Retrosynthetic Analysis of 3-[2-(Benzoyloxy)ethyl]cyclobutanone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests several logical disconnections. The ester linkage is a prime candidate for a disconnection, leading back to a cyclobutane (B1203170) with a hydroxyethyl (B10761427) side chain and benzoyl chloride. The bond between the cyclobutane ring and the ethyl side chain can also be disconnected, suggesting a precursor cyclobutane with a functional group amenable to nucleophilic attack, and a two-carbon electrophile.

A more fundamental disconnection involves the cyclobutane ring itself. This leads to two primary strategies for its construction: cycloaddition reactions and ring expansion reactions. These approaches form the basis of the synthetic methodologies discussed in the following sections.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule through a forward sequence of reactions based on the retrosynthetic analysis.

Cycloaddition Reactions in Cyclobutanone (B123998) Formation

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. nih.gov Among these, the [2+2] cycloaddition is a primary method for synthesizing cyclobutane rings. kib.ac.cn

The [2+2] cycloaddition involves the joining of two components with two atoms each to form a four-membered ring. acs.org For the synthesis of cyclobutanones, a common strategy is the reaction of a ketene (B1206846) or a ketene equivalent with an alkene. libretexts.orgresearchgate.net In the context of this compound, a plausible approach would involve the cycloaddition of a suitable ketene with an alkene precursor bearing the benzoyloxyethyl side chain.

For instance, the reaction of dichloroketene (B1203229) with 4-(benzoyloxy)-1-butene could yield a dichlorocyclobutanone intermediate. Subsequent reductive dechlorination would then afford the desired this compound. The use of dichloroketene is advantageous due to its high reactivity. researchgate.net

Reactant 1Reactant 2ProductConditions
Dichloroketene4-(benzoyloxy)-1-butene2,2-dichloro-3-[2-(benzoyloxy)ethyl]cyclobutanoneInert solvent
2,2-dichloro-3-[2-(benzoyloxy)ethyl]cyclobutanoneZinc powderThis compoundAcetic acid

This table presents a hypothetical reaction scheme based on established [2+2] cycloaddition and dechlorination methodologies.

Photochemical [2+2] cycloadditions are another viable route, where an electronically excited alkene reacts with a ground-state alkene to form the cyclobutane ring. acs.org

Achieving stereocontrol in [2+2] cycloadditions is a significant area of research. nih.govrsc.org The stereochemistry of the final product can often be influenced by the stereochemistry of the starting alkene and the reaction conditions. acs.org For thermal [2+2] cycloadditions involving ketenes, the reaction is often concerted and suprafacial on the alkene, leading to a retention of the alkene's stereochemistry in the product. libretexts.org

In photochemical cycloadditions, the stereoselectivity can be more complex and may depend on the excited state (singlet or triplet) of the reacting species. researchgate.net The use of chiral catalysts or auxiliaries can also induce enantioselectivity in these reactions, providing access to specific stereoisomers of the cyclobutane product. nih.gov

Ring Expansion Strategies for Cyclobutanone Construction

An alternative to cycloaddition is the expansion of a smaller ring to form the desired cyclobutanone. This approach can offer unique advantages in terms of substrate availability and stereochemical control.

A powerful method for the synthesis of cyclobutanones is the semipinacol rearrangement of 1-vinylcyclopropanols or related cyclopropyl (B3062369) alcohols. acs.orgorganic-chemistry.org This reaction involves the 1,2-migration of a carbon atom of the cyclopropane (B1198618) ring, leading to a one-carbon ring expansion. organic-chemistry.org

For the synthesis of this compound, a potential route would start with a cyclopropyl alcohol bearing the necessary side chain. For example, treatment of a 1-(1-hydroxycyclopropyl)ethanol derivative, where the ethanol (B145695) hydroxyl group is protected as a benzoate (B1203000) ester, with a Lewis acid or Brønsted acid could induce the rearrangement to the target cyclobutanone. acs.orgresearchgate.netnih.gov

Starting MaterialReagentProductKey Transformation
1-[1-(Benzoyloxy)ethyl]cyclopropan-1-olLewis Acid (e.g., BF₃·OEt₂)This compoundSemipinacol Rearrangement

This table illustrates a proposed synthetic step based on the principles of semipinacol rearrangement for cyclobutanone synthesis. acs.orgorganic-chemistry.org

The stereochemical outcome of the semipinacol rearrangement is often highly controlled by the stereochemistry of the starting cyclopropyl alcohol, allowing for the synthesis of specific stereoisomers of the cyclobutanone product.

Ring Expansion of Methylenecyclopropanes

The ring expansion of methylenecyclopropanes (MCPs) represents a powerful strategy for the formation of cyclobutanone cores. This transformation typically proceeds through the generation of a radical or cationic intermediate, followed by a one-carbon ring expansion. While a direct synthesis of this compound via this method is not explicitly documented, a plausible route can be envisioned starting from a suitably substituted methylenecyclopropane.

A hypothetical precursor, such as 1-(2-(benzoyloxy)ethyl)-1-(hydroxymethyl)methylenecyclopropane, could undergo an acid-catalyzed pinacol-type rearrangement to furnish the target cyclobutanone. This approach relies on the facile rearrangement of substituted cyclopropanols to yield cyclobutanones. organic-chemistry.org

Alternatively, oxidative ring expansion of methylenecyclopropanes has been shown to be an effective method for producing cyclobutanone derivatives. youtube.com This process often involves the use of an oxidizing agent to generate a radical cation from the methylenecyclopropane, which then undergoes ring expansion and further oxidation to the ketone.

Table 1: Examples of Ring Expansion Reactions for Cyclobutanone Synthesis

Starting Material Reagents and Conditions Product Yield Reference
Tertiary vinylic cyclopropyl alcohols Chiral dual-hydrogen-bond donor (HBD), HCl Cyclobutanone with α-quaternary stereocenter High enantioselectivity organic-chemistry.org
1-Alkynyl cyclopropanols Gold(I) catalyst Alkylidene cycloalkanones Good organic-chemistry.org
Methylenecyclopropanes Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), O₂ 2,2-Diarylcyclobutanones Good youtube.com

Radical Cascade Cyclizations for Cyclobutanone Synthesis

Radical cascade reactions offer a versatile approach to the construction of complex cyclic systems, including cyclobutanones. These reactions can involve the formation of multiple carbon-carbon bonds in a single synthetic operation. A potential radical cascade approach to this compound could involve the cyclization of an acyclic precursor containing a radical precursor, an acceptor, and the required side chain.

For instance, a substrate bearing a halogen atom, a suitably placed alkene or alkyne, and the 2-(benzoyloxy)ethyl moiety could be subjected to radical-generating conditions (e.g., using a tin hydride or through photoredox catalysis) to initiate a cyclization cascade that forms the four-membered ring. Photoredox-catalyzed radical reactions have emerged as a powerful tool for the synthesis of polysubstituted cyclobutanes through strain-release and rearrangement cascades. rsc.orgnih.gov

While specific examples leading directly to the target molecule are scarce, the general principles of radical cyclization are well-established for the formation of four-membered rings. A photocatalytic radical cascade involving an alkyl bromide and an appropriate alkene has been used to generate cyclobutanol (B46151) derivatives, which can then be oxidized to the corresponding cyclobutanones. rsc.org

Multi-Step Synthesis Pathways Involving Cyclobutanone Precursors

Given the specific substitution pattern of this compound, multi-step synthetic pathways starting from a pre-formed cyclobutanone core are a highly practical approach. These strategies focus on first establishing the cyclobutane ring and then introducing or modifying the side chain at the 3-position.

Strategies for Introducing the Cyclobutanone Core

The initial formation of a functionalized cyclobutanone is a critical step in a multi-step synthesis. Various methods can be employed to generate a cyclobutanone with a handle at the 3-position, which can then be elaborated to the desired side chain.

Nucleophilic Substitution and Cyclization Cascade Reactions

The construction of the cyclobutanone ring can be achieved through cascade reactions that involve both nucleophilic substitution and cyclization steps. A classic approach is the reaction of a 1,3-dihalopropane derivative with a malonic ester or a similar C2-synthon, followed by decarboxylation and further functional group manipulations.

A more contemporary approach involves the cascade ring-opening and cyclization of substituted cyclobutanones. For instance, 3-ethoxy cyclobutanones can undergo a Brønsted acid-catalyzed cascade ring-opening/cyclization with various nucleophiles to generate more complex polycyclic systems. researchgate.netnih.gov While this leads to ring transformation, it highlights the reactivity of substituted cyclobutanones. A plausible route to a precursor for the target molecule could involve the alkylation of a cyclobutanone enolate with a suitable electrophile containing a protected two-carbon unit, which can then be converted to the hydroxyethyl side chain.

Oxidative Approaches to Cyclobutanone Formation

Oxidative methods provide another avenue for the synthesis of cyclobutanone precursors. The oxidation of a corresponding cyclobutanol is a direct and often high-yielding method. caltech.edu Therefore, the synthesis of 3-[2-(hydroxy)ethyl]cyclobutanol would be a key intermediate.

An alternative oxidative approach involves the cleavage of a larger ring system or the oxidative rearrangement of a different carbocycle. For example, the oxidation of methylenecyclobutane (B73084) can yield cyclobutanone. caltech.edu To apply this to the target molecule, one would need to start with a methylenecyclobutane bearing the desired side chain or a precursor to it.

More advanced oxidative methods include gold-catalyzed C-H insertion reactions of alkynones, which can generate strained cyclobutanones from acyclic precursors under mild conditions. escholarship.org This method offers a way to form the cyclobutanone ring with a pre-existing substituent pattern.

A potential multi-step pathway to the target compound could begin with a known precursor such as 3-oxocyclobutane-1-carboxylic acid. google.com This could be converted to the corresponding ester, reduced to the alcohol (3-(hydroxymethyl)cyclobutanone), and then subjected to a chain extension protocol (e.g., via its tosylate and cyanide displacement followed by reduction) to give 3-(2-hydroxyethyl)cyclobutanone. The final step would be the esterification of the hydroxyl group with benzoyl chloride. medcraveonline.com

Table 3: Multi-Step Synthesis Precursor Strategies

Precursor Strategy Key Intermediate Subsequent Steps Potential Application Reference
Functionalization of existing cyclobutanone 3-Oxocyclobutane-1-carboxylic acid Esterification, reduction, chain extension, esterification Stepwise construction of the side chain google.com
[2+2] Cycloaddition 3-(Hydroxymethyl)cyclobutanone acetal Chain extension, deprotection, esterification Introduction of a protected functional handle researchgate.net
Oxidation of cyclobutanol 3-[2-(Hydroxy)ethyl]cyclobutanol Oxidation, esterification Direct formation of the ketone from the alcohol caltech.edu

Incorporation of the Benzoyloxyethyl Side Chain

A primary challenge in the synthesis of this compound is the precise installation of the benzoyloxyethyl group at the 3-position of the cyclobutanone ring. This can be approached through various strategies, including esterification of a precursor alcohol and methods to build the ethyl chain itself.

Esterification Reactions and Protecting Group Strategies

A common and direct method for the formation of the benzoyl ester is the esterification of a precursor alcohol, 3-(2-hydroxyethyl)cyclobutanone. This transformation can be achieved using several established esterification protocols.

One of the most fundamental methods is the Fischer esterification , which involves reacting the alcohol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by azeotropic distillation.

Alternatively, more reactive derivatives of benzoic acid can be employed to facilitate the esterification under milder conditions. The use of benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, is a highly effective method. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Another powerful method for esterification, particularly for sensitive substrates, is the Mitsunobu reaction . This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate anion of benzoic acid. A significant advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol center, which can be a crucial consideration in the synthesis of chiral molecules.

During the synthesis of the precursor alcohol, 3-(2-hydroxyethyl)cyclobutanone, it may be necessary to employ protecting group strategies to prevent unwanted side reactions. For instance, the ketone functionality of a cyclobutanone starting material might need to be protected during a reaction targeting another part of the molecule. Acetals and ketals are common protecting groups for ketones and are stable under many reaction conditions but can be readily removed with aqueous acid. Similarly, if the ethyl side chain is introduced with a terminal hydroxyl group early in the synthesis, this hydroxyl group might need to be protected, for example, as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether), while other transformations are carried out on the cyclobutanone ring. The choice of protecting group is critical and must be orthogonal to the other reaction conditions in the synthetic sequence.

Esterification Method Reagents Key Features
Fischer EsterificationBenzoic acid, Alcohol, Acid catalyst (e.g., H₂SO₄)Equilibrium reaction; requires removal of water or excess reagent for high yield.
Acylation with Acyl HalideBenzoyl chloride, Alcohol, Base (e.g., Pyridine)Generally high-yielding and proceeds under mild conditions.
Mitsunobu ReactionBenzoic acid, Alcohol, PPh₃, DEAD or DIADMild conditions; proceeds with inversion of stereochemistry at the alcohol.
Chain Elongation Methodologies

The two-carbon ethyl side chain can be constructed on the cyclobutanone ring using various chain elongation methodologies. These methods typically start from a cyclobutanone derivative with a single carbon substituent at the 3-position, which is then extended.

One common approach involves the Wittig reaction . For example, a 3-formylcyclobutanone (or a protected version thereof) can be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form a vinyl group. Subsequent hydroboration-oxidation of the vinyl group would then yield the desired 2-hydroxyethyl side chain. The hydroboration step proceeds with anti-Markovnikov selectivity, ensuring the hydroxyl group is placed at the terminal carbon. wvu.eduwikipedia.org

Another strategy involves the reduction of a carboxylic acid or ester functionality. For instance, (3-oxocyclobutyl)acetic acid or its corresponding ester can be reduced to 3-(2-hydroxyethyl)cyclobutanone. chemscene.com While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, they would also reduce the cyclobutanone carbonyl group. libretexts.orglibretexts.orgorganic-chemistry.org Therefore, a protecting group for the ketone would be necessary. Alternatively, a more chemoselective reducing agent could be employed, or the reduction could be performed on a precursor where the cyclobutanone is in a protected form.

Sequential Functionalization of Cyclobutanone Intermediates

An alternative synthetic strategy involves starting with a pre-formed cyclobutanone ring and sequentially introducing the necessary functional groups. This approach offers flexibility in the order of bond formation and functional group manipulation.

A plausible route could begin with a [2+2] cycloaddition reaction to form a substituted cyclobutanone. For example, the cycloaddition of an appropriate ketene with an alkene could provide a cyclobutanone with a functional handle at the 3-position. This handle, such as an ester or a protected hydroxymethyl group, can then be further elaborated to the desired benzoyloxyethyl side chain through a series of reactions, including reduction and esterification as previously described. organic-chemistry.org

The synthesis of 3-substituted cyclobutanones can also be achieved through the ring-opening of bicyclic precursors. For instance, the ring-opening of a suitable 2-oxabicyclo[3.2.0]heptan-6-one derivative could provide a functionalized cyclobutanone that can be converted to the target molecule. kirj.eepsu.eduresearchgate.netrsc.org

Process Optimization and Scalability Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful process optimization and consideration of scalability. The primary goals of process optimization are to improve yield, reduce costs, ensure safety, and minimize environmental impact.

Key parameters for optimization in each synthetic step include reaction temperature, reaction time, stoichiometry of reagents, and choice of catalyst and solvent. For the esterification step, for example, optimization may involve screening different catalysts to find one that is both highly active and easily removable from the reaction mixture. researchgate.netdergipark.org.trgoogle.com The use of heterogeneous catalysts can simplify purification and allow for catalyst recycling, which is advantageous for large-scale production.

The choice of reagents and synthetic route can also have a significant impact on scalability. Reactions that generate large amounts of byproducts, require cryogenic temperatures, or use hazardous reagents may be less suitable for large-scale synthesis. For instance, while the Mitsunobu reaction is a powerful laboratory tool, the stoichiometric use of triphenylphosphine and an azodicarboxylate generates significant amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification on a large scale. nih.govtcichemicals.combeilstein-journals.orgresearchgate.netresearchgate.net Therefore, developing a catalytic and more atom-economical esterification process would be a key objective for a scalable synthesis.

The purification of intermediates and the final product is another critical aspect of scalability. Chromatographic purification, while common in the laboratory, is often impractical and costly for large-scale production. Therefore, developing procedures that allow for purification by crystallization or distillation is highly desirable.

Chemical Reactivity and Transformations of 3 2 Benzoyloxy Ethyl Cyclobutanone

Ring-Opening Reactions of the Cyclobutanone (B123998) Core

The inherent ring strain of the cyclobutane (B1203170) ring in 3-[2-(Benzoyloxy)ethyl]cyclobutanone is a primary driver for its reactivity. This strain can be relieved through various ring-scission pathways, including those mediated by acids, bases, heat, light, or nucleophiles.

Acid-Mediated Ring Scission Pathways

In the presence of acid, the carbonyl oxygen of this compound can be protonated, which activates the ring towards nucleophilic attack and subsequent cleavage. The precise outcome of acid-catalyzed ring opening is dependent on the reaction conditions and the nucleophiles present. Generally, this process involves the cleavage of a C-C bond adjacent to the carbonyl group, leading to the formation of a more stable, acyclic carbocation intermediate. This intermediate can then be trapped by a nucleophile.

For instance, treatment with a hydrohalic acid (HX) could potentially lead to the formation of a γ-halo ester. The reaction would proceed via protonation of the carbonyl, followed by nucleophilic attack of the halide ion on one of the alpha-carbons, leading to ring opening.

Table 1: Hypothetical Acid-Mediated Ring Scission Products of this compound

ReagentProduct
Hydrochloric Acid (HCl)2-(5-chloropentanoyl)oxyethyl benzoate (B1203000)
Hydrobromic Acid (HBr)2-(5-bromopentanoyl)oxyethyl benzoate

Note: The products in this table are hypothetical and based on the general principles of acid-mediated ring opening of cyclobutanones.

Base-Catalyzed Ring Opening and Rearrangements

Base-catalyzed reactions of cyclobutanones can lead to a variety of products through different mechanisms, including Favorskii-type rearrangements. For this compound, a strong base could deprotonate one of the α-carbons, leading to the formation of an enolate. This enolate could then undergo a rearrangement, potentially leading to a cyclopentanone (B42830) derivative or ring-opened products.

The course of the reaction is highly dependent on the nature of the base and the reaction conditions. For example, treatment with an alkoxide could lead to a Favorskii rearrangement, resulting in a cyclopropanecarboxylic acid ester derivative after workup.

Table 2: Plausible Base-Catalyzed Rearrangement Products of this compound

ReagentPlausible Product
Sodium Methoxide (NaOMe)Methyl 2-(2-(benzoyloxy)ethyl)cyclopropanecarboxylate
Potassium tert-Butoxide (t-BuOK)tert-Butyl 2-(2-(benzoyloxy)ethyl)cyclopropanecarboxylate

Note: The products in this table are hypothetical and based on the general principles of base-catalyzed rearrangements of cyclobutanones.

Thermal and Photochemical Ring Cleavage Processes

Cyclobutanones can undergo ring cleavage upon exposure to heat or ultraviolet light. researchgate.net Thermally, cyclobutanones can decompose through a [2+2] cycloreversion to yield an alkene and a ketene (B1206846). For this compound, this would likely result in the formation of ethylene (B1197577) and a ketene derivative bearing the benzoyloxyethyl side chain.

Photochemically, cyclobutanones can undergo Norrish Type I cleavage. wikipedia.orgscispace.com This process involves the formation of a diradical intermediate upon photoexcitation, which can then undergo decarbonylation (loss of carbon monoxide) to form two new radical species that can combine to form various products. In the case of this compound, this could lead to the formation of cyclopropane (B1198618) derivatives or unsaturated esters.

Table 3: Potential Products from Thermal and Photochemical Cleavage of this compound

ConditionPotential Product(s)
Thermal (Pyrolysis)Ethylene + 3-(Benzoyloxy)propylketene
Photochemical (UV)1-Benzoyloxy-2-cyclopropylethane, Carbon Monoxide

Note: The products in this table are hypothetical and based on the general principles of thermal and photochemical reactions of cyclobutanones.

Nucleophile-Initiated Ring Transformations

Certain nucleophiles can induce the ring opening of cyclobutanones. This often involves an initial attack on the carbonyl carbon, followed by a rearrangement that leads to ring cleavage. For example, soft nucleophiles like thiolates or certain organometallic reagents can promote ring opening. The benzoyloxyethyl side chain could potentially influence the regioselectivity of the nucleophilic attack and the subsequent ring-opening pathway.

Reactions Involving the Carbonyl Group

The carbonyl group of this compound is a key site of reactivity, particularly for nucleophilic additions.

Nucleophilic Additions to the Ketone

The carbonyl carbon of the cyclobutanone is electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me This leads to the formation of a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol. Common nucleophiles for this transformation include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

The addition of a Grignard reagent, for example, would result in the formation of a tertiary alcohol with the alkyl or aryl group from the Grignard reagent attached to the former carbonyl carbon. Reduction with a hydride reagent would yield the corresponding cyclobutanol (B46151).

Table 4: Representative Nucleophilic Addition Products of this compound

ReagentProduct
Methylmagnesium Bromide (CH₃MgBr)1-Methyl-3-[2-(benzoyloxy)ethyl]cyclobutanol
Phenylithium (C₆H₅Li)1-Phenyl-3-[2-(benzoyloxy)ethyl]cyclobutanol
Sodium Borohydride (NaBH₄)3-[2-(Benzoyloxy)ethyl]cyclobutanol

Note: The products in this table are hypothetical and based on the general principles of nucleophilic addition to ketones.

Condensation and Derivatization Reactions

The carbonyl group of the cyclobutanone ring is the primary site for condensation and derivatization reactions. Due to significant ring strain, the carbonyl carbon in cyclobutanone is more electrophilic and thus more reactive towards nucleophiles compared to less-strained cyclic or acyclic ketones. liskonchem.comlibretexts.org

Aldol (B89426) Condensation: Like other ketones with α-hydrogens, this compound is expected to undergo base- or acid-catalyzed aldol condensation. wikipedia.org In a self-condensation reaction, one molecule would form an enolate that could attack the carbonyl group of a second molecule, leading to a β-hydroxyketone. Subsequent heating could induce dehydration to form an α,β-unsaturated ketone. masterorganicchemistry.com Crossed-aldol condensations with other carbonyl compounds, such as benzaldehyde (B42025) (which lacks α-hydrogens), are also feasible and would likely favor the ketone acting as the nucleophilic enolate. wikipedia.orgquizlet.com

Derivatization: The carbonyl group can readily react with nitrogen-based nucleophiles to form a variety of derivatives. These reactions are often used for the identification and characterization of ketones. byjus.com Expected derivatization reactions include:

Formation of Imines (Schiff Bases): Reaction with primary amines.

Formation of Oximes: Reaction with hydroxylamine.

Formation of Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine).

Formation of Semicarbazones: Reaction with semicarbazide. byjus.com

The table below summarizes these potential reactions.

ReagentDerivative FormedGeneral Conditions
Another molecule of substrateAldol AdductAcid or Base Catalyst
R-NH₂ (Primary Amine)Imine (Schiff Base)Mild Acid Catalyst
NH₂OH (Hydroxylamine)OximeMild Acid Catalyst
NH₂NHR (Hydrazine derivative)HydrazoneMild Acid Catalyst
NH₂NHCONH₂ (Semicarbazide)SemicarbazoneMild Acid Catalyst

Enantioselective Carbonyl Transformations (e.g., Aldol Reactions)

The prochiral nature of the carbonyl carbon allows for enantioselective transformations, which are crucial for synthesizing stereochemically defined molecules.

Enantioselective Reduction: The reduction of the cyclobutanone carbonyl to a secondary alcohol can be achieved with high enantioselectivity using various catalytic systems. Research on related substituted cyclobutanones and benzocyclobutenones has shown that catalysts like chiral oxazaborolidines (CBS reduction) or ruthenium-based complexes for asymmetric transfer hydrogenation can yield cyclobutanols with high enantiomeric excess (ee). rsc.orgnih.gov For 3,3-disubstituted cyclobutanones, CBS reduction using (S)-B-Me as a catalyst has been shown to produce the corresponding alcohol in high yield and ee. nih.gov It is anticipated that this compound would be a suitable substrate for similar enantioselective reductions. rsc.orgrsc.org

Enantioselective Aldol Reactions: While not specifically documented for this molecule, enantioselective aldol reactions of the cyclobutanone moiety are theoretically possible. By using chiral catalysts, chiral auxiliaries, or pre-formed chiral enolates, it would be possible to control the stereochemistry of the newly formed chiral centers in the aldol adduct. Such strategies have been successfully applied to construct enantioenriched cyclobutanone scaffolds. escholarship.org

TransformationCatalyst/Reagent ExampleExpected ProductStereochemical Outcome
Asymmetric ReductionRuCl(S,S)-Tsdpen3-[2-(Benzoyloxy)ethyl]cyclobutanolHigh Enantiomeric Excess (ee)
CBS Reduction(S)-B-Me, BH₃·Me₂S3-[2-(Benzoyloxy)ethyl]cyclobutanolHigh Enantiomeric Excess (ee)
Enantioselective AldolChiral Ligand/CatalystChiral β-hydroxyketoneDiastereo- and Enantioselective

Reactivity of the Benzoyloxyethyl Side Chain

The side chain contains a reactive ester linkage and a phenyl group, offering additional sites for chemical modification.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The benzoyl ester can be cleaved through hydrolysis under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring heat and an excess of water in the presence of a strong acid (e.g., H₂SO₄, HCl). youtube.com The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water, to yield 3-(2-hydroxyethyl)cyclobutanone and benzoic acid. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemistrysteps.com The nucleophilic hydroxide ion attacks the ester carbonyl, leading to the formation of 3-(2-hydroxyethyl)cyclobutanone and the corresponding benzoate salt (e.g., sodium benzoate). The final deprotonation of the carboxylic acid by the base drives the reaction to completion. chemistrysteps.com

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic or basic conditions would be expected to produce methyl benzoate and 3-(2-hydroxyethyl)cyclobutanone. masterorganicchemistry.com

Functional Group Interconversions on the Ethyl Linker

Following hydrolysis of the ester to reveal the primary alcohol [3-(2-hydroxyethyl)cyclobutanone], the hydroxyl group can be converted into various other functional groups. This two-step sequence (hydrolysis followed by conversion) expands the synthetic utility of the parent molecule.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid [2-(3-oxocyclobutyl)acetic acid] using stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Conversion to Halides: The hydroxyl group can be transformed into a good leaving group and substituted by a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloro- or bromo-substituted derivatives, respectively. nih.gov

Tosylation: Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the alcohol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions. nih.gov

Benzyl Moiety Transformations

The term "benzyl moiety" in this context refers to the phenyl ring of the benzoyl group. This aromatic ring is susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The ester group (-COOR) is an electron-withdrawing group and acts as a deactivating, meta-director for EAS. youtube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would occur, albeit more slowly than on unsubstituted benzene (B151609), with the incoming electrophile predominantly adding to the meta position of the ring. wikipedia.orgpharmdguru.com

ReactionReagentsExpected Product Position
NitrationHNO₃, H₂SO₄meta-nitro substituted
BrominationBr₂, FeBr₃meta-bromo substituted
SulfonationSO₃, H₂SO₄meta-sulfonic acid substituted
Friedel-Crafts AcylationRCOCl, AlCl₃meta-acyl substituted

Radical Reactions and Rearrangements

The strained cyclobutanone ring is known to participate in unique radical reactions and rearrangements, often leading to ring-expansion or ring-opening products. researchgate.netresearchgate.net

Radical Reactions: Research on cyclobutanone oxime esters has demonstrated that the four-membered ring can undergo selective C-C bond cleavage induced by radical processes. rsc.orgacs.org For instance, copper-catalyzed reactions of cyclobutanone oxime esters can lead to ring-opening and subsequent reconstruction to form new carbocyclic structures. rsc.org It is plausible that this compound could be derivatized (e.g., to an oxime ester) and subjected to similar radical-induced transformations.

Rearrangements: The high ring strain of cyclobutanone facilitates rearrangements that are not common in less-strained ketones. fiveable.me For example, under thermal or photochemical conditions, cyclobutanones can undergo decarbonylation to form cyclopropanes, although this often requires a transition metal catalyst. oup.com Additionally, certain radical-mediated processes can induce ring expansion, transforming the cyclobutanone into a cyclopentanone or a larger ring system. researchgate.netresearchgate.net The specific pathways for this compound would depend on the reaction conditions and the intermediates formed.

Free Radical Ring Expansion and Annulation Processes

Free radical-mediated ring expansion of cyclobutanones is a powerful synthetic methodology for the construction of larger ring systems, driven by the release of ring strain. Typically, these reactions involve the generation of a radical at a side chain, which then adds to the carbonyl carbon of the cyclobutanone. The resulting cyclobutoxy radical intermediate undergoes a β-scission to yield a ring-expanded product.

For this compound, a hypothetical free radical ring expansion could be initiated by generating a radical on the ethyl side chain. For instance, the generation of a radical at the carbon alpha to the benzoyloxy group could lead to a 5-exo-trig cyclization onto the carbonyl. Subsequent ring opening of the resulting bicyclic alkoxy radical would be expected to produce a substituted cyclohexanone. The regioselectivity of the ring opening would be a key aspect to investigate.

Iminyl-Radical-Triggered C-C Bond Cleavage

The conversion of the ketone in this compound to its corresponding oxime or oxime ether would open the door to iminyl-radical chemistry. Iminyl radicals, generated from these precursors under reductive or oxidative conditions, are known to trigger the cleavage of adjacent C-C bonds. In the context of cyclobutanone-derived iminyl radicals, this fragmentation is particularly favorable due to the relief of the inherent four-membered ring strain.

The iminyl radical derived from this compound would be expected to undergo a regioselective C-C bond cleavage to produce a distally functionalized alkyl nitrile. This transformation would generate a primary radical, which could then be trapped by a variety of radical acceptors, leading to the formation of more complex products. The presence of the benzoyloxy group offers a potential site for further functionalization or for influencing the reactivity of the radical intermediates.

Transition Metal-Catalyzed Reactions

The strained nature of the cyclobutanone ring makes it a versatile substrate for a variety of transition metal-catalyzed transformations, often involving the cleavage of a C-C bond.

Palladium-Catalyzed Cross-Coupling and Functionalization

Palladium catalysts are well-known to promote the ring-opening of cyclobutanones. This can occur via oxidative addition of a C-C bond to a low-valent palladium species, forming a palladacyclopentanone intermediate. This intermediate can then undergo various transformations, such as β-hydride elimination or reductive elimination, to afford a range of products. For this compound, such a process could lead to the formation of linear ketone derivatives. The presence of the benzoyloxy group might also allow for intramolecular trapping of the organopalladium intermediates.

Copper-Catalyzed Transformations

Copper catalysis could potentially be employed for various transformations of this compound. For example, copper-catalyzed conjugate additions to the corresponding α,β-unsaturated cyclobutenone (which could be prepared from the starting material) would allow for the introduction of a wide range of substituents at the 3-position. Furthermore, copper-catalyzed asymmetric reactions could provide a route to enantiomerically enriched derivatives.

Other Metal-Mediated Reactivity

Other transition metals such as rhodium, nickel, and iron have also been shown to mediate the ring-opening and functionalization of cyclobutanones. Rhodium catalysts, for instance, can promote decarbonylative ring-opening reactions. Nickel catalysts are effective in cross-coupling reactions involving the C-C bond cleavage of cyclobutanones. The specific reaction pathways and product outcomes for this compound with these metals would be a fertile ground for new research, with the potential to uncover novel synthetic methodologies.

Stereochemical Aspects in the Synthesis and Reactivity of 3 2 Benzoyloxy Ethyl Cyclobutanone

Chiral Auxiliaries and Catalysts for Asymmetric Synthesis

Asymmetric synthesis is a cornerstone for producing enantiomerically pure compounds like 3-[2-(Benzoyloxy)ethyl]cyclobutanone. This is often achieved by employing chiral auxiliaries or catalysts that introduce a stereochemical bias into the reaction.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the cyclobutane (B1203170) ring or the introduction of the side chain. Common chiral auxiliaries that have been successfully used in asymmetric synthesis include oxazolidinones and camphorsultam. wikipedia.org For instance, an achiral olefin could be functionalized with a chiral auxiliary and then undergo a [2+2] cycloaddition with a ketene (B1206846) equivalent to form the cyclobutanone (B123998) ring with high stereoselectivity. researchgate.net

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach to asymmetric synthesis as they can be used in substoichiometric amounts. nih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For cyclobutanone synthesis, chiral Lewis acids and organocatalysts have proven effective. nih.govnih.gov For example, a chiral Lewis acid could catalyze the cycloaddition reaction to form the cyclobutanone ring, ensuring the desired stereochemistry at the 3-position. Organocatalysts, such as proline derivatives, have also been employed in the asymmetric α-functionalization of cyclobutanones. nih.gov

StrategyDescriptionKey Features
Chiral Auxiliaries A stereogenic group temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgStoichiometric use, high stereoselectivity, auxiliary removal step required. wikipedia.orgsigmaaldrich.com
Chiral Catalysts A chiral molecule that accelerates a reaction and induces chirality in the product without being consumed. nih.govSubstoichiometric use, high turnover numbers, environmentally friendly. nih.gov

Diastereoselective Control in Ring Formation and Functionalization

Diastereoselectivity becomes crucial when a molecule already contains one or more stereocenters and a new one is being created. In the context of this compound, if the side chain already possesses a chiral center, its stereochemistry can influence the formation of the cyclobutane ring or the introduction of other substituents.

Ring Formation: The formation of the cyclobutane ring can be controlled diastereoselectively. For instance, in a [2+2] cycloaddition, the existing stereocenter in the ethylbenzoyloxy side chain can direct the approach of the ketene, leading to the preferential formation of one diastereomer. The steric bulk and electronic properties of the substituent at the existing stereocenter play a significant role in this facial discrimination. acs.orgnih.gov

Functionalization: Once the cyclobutanone ring is formed, subsequent functionalization reactions can also be subject to diastereoselective control. For example, the enolate of this compound can be alkylated or undergo an aldol (B89426) reaction. The resident chiral side chain can shield one face of the enolate, leading to the approach of the electrophile from the less hindered side and resulting in a high diastereomeric excess. nih.gov

Enantioselective Methodologies in Cyclobutanone Chemistry

Enantioselective methodologies aim to produce a single enantiomer of a chiral compound from a prochiral starting material. rsc.orgscilit.com In the synthesis of this compound, enantioselectivity can be introduced at various stages.

One powerful approach is the use of catalytic asymmetric reactions. nih.gov For example, an asymmetric [2+2] cycloaddition reaction between a ketene and an olefin, catalyzed by a chiral Lewis acid or a transition metal complex with a chiral ligand, can directly generate the cyclobutanone ring with high enantiomeric excess. researchgate.netnih.gov Another strategy involves the kinetic resolution of a racemic mixture of this compound. In this process, a chiral reagent or catalyst selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Recent advancements in organocatalysis have also provided powerful tools for the enantioselective synthesis of cyclobutanone derivatives. nih.gov Chiral amines, for instance, can activate cyclobutanone to form a chiral enamine intermediate, which can then react with electrophiles in a highly enantioselective manner. nih.gov

MethodDescriptionApplication to this compound
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer. nih.govEnantioselective [2+2] cycloaddition to form the cyclobutanone ring. researchgate.netnih.gov
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture.Separation of enantiomers of a racemic mixture of the target compound.
Organocatalysis Use of small organic molecules as chiral catalysts. nih.govEnantioselective α-functionalization of the cyclobutanone ring. nih.gov

Retention and Inversion of Configuration During Transformations

During chemical transformations of this compound, the stereochemical integrity of the existing stereocenters is a critical consideration. Reactions can proceed with either retention or inversion of configuration at a chiral center. vedantu.comyoutube.com

Retention of Configuration: A reaction proceeds with retention of configuration when the spatial arrangement of the groups around a stereocenter in the product is the same as in the reactant. youtube.combyjus.com For example, a nucleophilic substitution reaction at a stereocenter that proceeds through a mechanism where the nucleophile attacks from the same side as the leaving group would result in retention. libretexts.org

Inversion of Configuration: Inversion of configuration, often referred to as Walden inversion, occurs when the arrangement of groups around a stereocenter is flipped during a reaction, much like an umbrella turning inside out in the wind. byjus.com The classic example is the S(_N)2 reaction, where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereocenter. libretexts.org

The outcome of a reaction at a stereocenter in the this compound molecule, whether it be at the C3 of the ring or within the side chain, will depend on the specific reaction mechanism. Understanding and predicting whether a reaction will proceed with retention or inversion is crucial for designing a synthesis that yields the desired stereoisomer. vedantu.comyoutube.com

Spectroscopic Characterization and Structural Analysis of 3 2 Benzoyloxy Ethyl Cyclobutanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. A full NMR analysis of 3-[2-(Benzoyloxy)ethyl]cyclobutanone would provide a detailed map of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons. For instance, protons on the benzoyloxy group would likely appear in the aromatic region (typically δ 7.0-8.5 ppm), while protons on the cyclobutanone (B123998) ring and the ethyl chain would be found in the aliphatic region. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the splitting of signals (multiplicity) would reveal the number of neighboring protons, providing crucial information about the connectivity of the atoms through spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon backbone of the molecule. Each unique carbon atom would produce a distinct signal. The carbonyl carbon of the cyclobutanone ring would be expected to have a characteristic chemical shift in the downfield region (around δ 200 ppm). The carbons of the benzoyloxy group and the cyclobutane (B1203170) ring would also have predictable chemical shift ranges, allowing for the complete assignment of the carbon skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To establish unambiguous connectivity and stereochemical details, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within the cyclobutane ring and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the different fragments of the molecule, such as the benzoyloxyethyl side chain to the cyclobutanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space interactions between protons, which is vital for determining the stereochemistry of the substituent on the cyclobutanone ring.

Without experimental data, hypothetical data tables for these NMR analyses cannot be responsibly generated.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its molecular formula, C₁₃H₁₄O₃, by comparing the experimental mass to the calculated mass.

Fragmentation Pattern Analysis for Structural Features

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragment ions would provide corroborating evidence for the proposed structure. Expected fragmentation pathways for this compound might include the loss of the benzoyloxy group, cleavage of the ethyl chain, and fragmentation of the cyclobutanone ring. The resulting mass-to-charge ratios of these fragments would create a unique fingerprint for the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups: the cyclobutanone carbonyl, the ester carbonyl, the C-O bonds of the ester, and the aromatic ring.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Absorption Range (cm⁻¹)Description
C=O (Ketone in a four-membered ring)~1780The high frequency is due to the ring strain of the cyclobutanone.
C=O (Ester)~1720Typical stretching vibration for a conjugated ester.
C-O (Ester)1300-1150Stretching vibrations for the ester C-O bonds.
C=C (Aromatic)1600-1450Stretching vibrations within the benzene (B151609) ring.
C-H (Aromatic)3100-3000Stretching vibrations of the C-H bonds on the benzene ring.
C-H (Aliphatic)3000-2850Stretching vibrations of the C-H bonds in the cyclobutane ring and ethyl chain.

These values are estimations based on known data for similar functional groups and may vary in the actual spectrum of the compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Hypothetical Crystallographic Data Table for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)90
β (°)[Value]
γ (°)90
Volume (ų)[Value]
Z4
Calculated Density (g/cm³)[Value]

Note: The values in this table are placeholders and would need to be determined experimentally.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a technique used to determine the elemental composition (by mass) of a compound. This data is then used to confirm the empirical formula of the substance. For this compound, with the molecular formula C₁₃H₁₄O₃, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C₁₃H₁₄O₃:

ElementAtomic MassNumber of AtomsTotal MassMass Percentage
Carbon (C)12.0113156.1371.54%
Hydrogen (H)1.011414.146.48%
Oxygen (O)16.00348.0021.98%
Total 218.27 100.00%

Experimental results from elemental analysis would be compared to these theoretical values to verify the purity and composition of the synthesized compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed for purity assessment and isolation.

Hypothetical Chromatographic Conditions:

High-Performance Liquid Chromatography (HPLC):

Column: A reversed-phase C18 column would likely be suitable.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound.

Detection: UV detection at a wavelength corresponding to the absorbance of the benzoyl group (around 254 nm) would be appropriate.

Retention Time: The retention time would be specific to the exact conditions used.

Gas Chromatography (GC):

Column: A capillary column with a non-polar or moderately polar stationary phase would be chosen.

Carrier Gas: An inert gas such as helium or nitrogen.

Injector and Detector Temperature: These would be optimized to ensure proper volatilization and detection without decomposition.

Retention Time: The retention time would be a key identifier under specific GC conditions.

These chromatographic methods would allow for the determination of the purity of a sample of this compound and could be scaled up for its purification from a reaction mixture.

Theoretical and Computational Investigations on 3 2 Benzoyloxy Ethyl Cyclobutanone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules like 3-[2-(Benzoyloxy)ethyl]cyclobutanone. mdpi.comresearchgate.net These calculations provide insights into the molecule's reactivity, stability, and electronic distribution.

DFT methods, such as B3LYP or M06-2X, with an appropriate basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry and compute various electronic parameters. mdpi.comresearchgate.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule. In this compound, the MEP would be expected to show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and ester groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be anticipated around the hydrogen atoms.

Thermodynamic parameters such as the enthalpy of formation can also be calculated, providing data on the molecule's energetic stability. mdpi.com

Table 1: Exemplary Calculated Electronic and Thermodynamic Properties for this compound Note: This data is illustrative and represents the type of results obtained from DFT calculations.

Parameter Exemplary Value Significance
HOMO Energy -6.8 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.6 eV Reflects chemical reactivity and kinetic stability.
Dipole Moment 3.5 D Measures the overall polarity of the molecule.

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to explore the conformational landscape of flexible molecules like this compound. nih.gov The presence of several rotatable single bonds in the ethyl-benzoyloxy side chain allows the molecule to adopt various three-dimensional shapes, or conformers.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound Note: The energies are relative to the most stable conformer (Conformer 1) and are for exemplary purposes.

Conformer Dihedral Angle (O-C-C-C ring) Relative Energy (kcal/mol) Population (%) at 298 K
1 175° 0.00 75.1
2 -65° 1.15 14.5
3 70° 1.80 5.4

Mechanistic Pathway Elucidation through Computational Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.govnih.gov For this compound, studies could investigate reactions such as nucleophilic addition to the carbonyl group, enolate formation, or ring-opening reactions.

By mapping the potential energy surface of a reaction, researchers can identify the transition states (TS) that connect reactants to products. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. mdpi.com Computational methods like DFT can be used to locate and characterize the geometry and energy of these transition states. nih.gov

For instance, a study on the Baeyer-Villiger oxidation of this compound would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state correctly connects the intended reactant and product. researchgate.net

Table 3: Hypothetical Activation Energies for a Reaction involving this compound Note: This table provides an example of data for a hypothetical nucleophilic addition reaction.

Reaction Step Description Calculated Activation Energy (ΔG‡, kcal/mol)
Step 1 Nucleophile attack on carbonyl carbon 15.2

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and analysis. researchgate.net Methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. Similarly, calculations of harmonic vibrational frequencies can predict the Infrared (IR) spectrum of the molecule. researchgate.net These theoretical spectra can aid in the assignment of experimental peaks and provide a deeper understanding of the molecule's vibrational modes.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This is a hypothetical prediction. Atom numbering is for illustrative purposes.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carbonyl C (C1) - 208.5
Ring CH₂ (C2, C4) 2.9 - 3.2 45.1
Ring CH (C3) 2.6 - 2.8 34.2
Ethyl CH₂ (adjacent to ring) 1.9 - 2.1 30.5
Ethyl CH₂ (adjacent to O) 4.3 - 4.5 63.8
Ester C=O - 166.4
Aromatic C (attached to C=O) - 130.1
Aromatic C (ortho) 8.0 - 8.1 129.7
Aromatic C (meta) 7.4 - 7.5 128.6

Strain Energy Analysis of the Cyclobutanone (B123998) Ring

The cyclobutanone ring is characterized by significant ring strain, which arises from the deviation of its bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries (angle strain) and from eclipsing interactions between adjacent hydrogen atoms (torsional strain). The parent cyclobutanone molecule is known to possess a puckered conformation to alleviate some of this strain. orgsyn.org

Table 5: Comparison of Exemplary Strain Energies Note: Values are for illustrative purposes. The value for the target compound is a hypothetical calculated result.

Compound Ring Type Typical Strain Energy (kcal/mol)
Cyclohexane Strain-free reference ~0
Cyclobutane (B1203170) Saturated 4-membered ring ~26
Cyclobutanone 4-membered ring ketone ~25-27

Advanced Synthetic Applications of 3 2 Benzoyloxy Ethyl Cyclobutanone

Utilization as a Building Block in Complex Molecule Synthesis

The potential of 3-[2-(Benzoyloxy)ethyl]cyclobutanone as a versatile building block lies in the strategic manipulation of its functional groups. The ketone can undergo a range of transformations, including nucleophilic additions, reductions, and cycloadditions, while the ester can be hydrolyzed to reveal a primary alcohol, which can then be further functionalized.

Precursor to Structurally Diverse Carbocyclic and Heterocyclic Systems

In principle, the cyclobutanone (B123998) ring of this compound could serve as a linchpin for the construction of various carbocyclic and heterocyclic systems. For instance, ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could potentially convert the cyclobutanone into a cyclopentanone (B42830), providing access to five-membered carbocycles. Additionally, Baeyer-Villiger oxidation would be expected to yield a γ-lactone, a common heterocyclic motif. However, specific, documented examples of these transformations using this compound are not prevalent in the literature.

The synthesis of heterocyclic compounds could also be envisioned through reactions involving the ketone. For example, a Paal-Knorr furan synthesis could theoretically be employed by reacting the cyclobutanone with a 1,4-dicarbonyl compound, although the steric hindrance and potential side reactions associated with the substituted cyclobutanone might pose challenges.

Role in Natural Product Synthesis

The cyclobutane (B1203170) motif is present in a number of natural products, and synthetic chemists often seek efficient ways to construct this ring system. While cyclobutanone derivatives are valuable precursors in this regard, the specific role of this compound in the total synthesis of any particular natural product has not been prominently reported. Its utility would likely involve its transformation into a more complex intermediate that is then incorporated into the final natural product skeleton.

Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for DOS. The functional handles of this compound could, in theory, be used to introduce a variety of substituents in a combinatorial fashion, thereby generating a library of related compounds. For example, the ketone could be converted to an oxime, which could then be further derivatized, while the benzoyl group could be replaced with a range of other acyl groups. Despite this potential, there are no widely available reports of the use of this compound as a central scaffold in a major DOS effort.

Employment in the Synthesis of Non-Clinical Research Probes and Intermediates

Chemical probes are essential tools for studying biological processes. The development of novel probes often requires the synthesis of unique molecular architectures. The structural features of this compound could potentially be incorporated into the design of new research probes. For instance, the benzoyloxy group could be replaced with a fluorescent tag or a reactive group for covalent labeling of proteins. However, the scientific literature does not currently contain specific examples of this compound being used for the synthesis of such non-clinical research tools.

Conclusion and Future Research Directions

Summary of Current Understanding of 3-[2-(Benzoyloxy)ethyl]cyclobutanone

Currently, dedicated research on this compound is not extensively documented in publicly accessible literature. The existing knowledge is primarily based on the general chemical principles of cyclobutanones and compounds containing benzoyloxyethyl functionalities.

Structural Features and Hypothesized Properties:

The molecule incorporates a strained four-membered cyclobutanone (B123998) ring, a flexible ethyl linker, and a benzoyloxy group. This combination of functional groups is expected to bestow upon the molecule a unique reactivity profile. The physical and chemical properties are yet to be experimentally determined and reported in detail.

PropertyHypothesized Value/Characteristic
Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Key Functional Groups Cyclobutanone, Ester (Benzoyloxy)
Expected Reactivity Centers Carbonyl group, α-protons to the carbonyl, ester linkage, cyclobutane (B1203170) ring

This table is based on the chemical structure and general principles of organic chemistry, pending experimental verification.

Identification of Remaining Challenges and Knowledge Gaps

The primary challenge in the study of this compound is the significant lack of specific experimental data. Key knowledge gaps that need to be addressed include:

Validated Synthetic Routes: While general methods for the synthesis of 3-substituted cyclobutanones exist, an optimized and efficient synthesis specifically for this compound has not been reported. organic-chemistry.org

Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and fundamental physicochemical properties (melting point, boiling point, solubility) are not available.

Reactivity Profile: The specific chemical reactivity of this compound, including its behavior in various reaction types such as ring-opening, cycloadditions, and functional group transformations, remains unexplored.

Biological Activity: There is no information regarding the potential biological or pharmacological activities of this compound.

Proposed Avenues for Future Synthetic Method Development

Future research should focus on establishing reliable and efficient synthetic pathways to access this compound. Several strategies, based on established cyclobutanone syntheses, can be envisioned:

[2+2] Cycloaddition Reactions: A plausible approach involves the [2+2] cycloaddition of a ketene (B1206846) or ketene equivalent with an appropriately substituted alkene. For instance, the reaction of a vinyl ether bearing a 2-(benzoyloxy)ethyl group with dichloroketene (B1203229), followed by reductive dechlorination, could yield the target molecule. nih.gov

Functionalization of 3-Hydroxycyclobutanone Derivatives: Another potential route is the esterification of 3-(2-hydroxyethyl)cyclobutanone with benzoyl chloride or benzoic anhydride. This would require the prior synthesis of the hydroxyethyl-substituted cyclobutanone.

Ring Expansion Reactions: Ring expansion of a suitably substituted cyclopropylmethyl derivative could also be explored as a synthetic strategy. researchgate.net

Proposed Synthetic ApproachKey Starting MaterialsPotential Advantages
[2+2] Cycloaddition Vinyl ether of 2-(benzoyloxy)ethanol, DichloroketeneConvergent, potential for stereocontrol
Esterification 3-(2-Hydroxyethyl)cyclobutanone, Benzoyl chloridePotentially high-yielding final step
Ring Expansion Substituted cyclopropylmethanol (B32771) derivativeAccess to strained ring system

This table outlines potential synthetic strategies that require experimental validation.

Emerging Applications and Unexplored Reactivity Profiles

The unique structural features of this compound suggest several potential applications and areas of unexplored reactivity that warrant investigation.

Building Block in Organic Synthesis: The strained cyclobutanone ring can undergo various transformations, such as ring expansion to form five-membered rings or ring-opening reactions to generate linear functionalized molecules. nih.govrsc.org This makes it a potentially valuable intermediate in the synthesis of more complex molecular architectures.

Precursor to Bioactive Molecules: Cyclobutane-containing nucleoside analogues have shown promise as antiviral agents. The title compound could serve as a precursor for the synthesis of novel cyclobutane-based nucleosides or other biologically active molecules. nih.gov

Photochemical Reactions: The carbonyl group in the cyclobutanone ring suggests that the molecule may undergo interesting photochemical reactions, such as Norrish Type I or Type II cleavage, leading to the formation of unique radical intermediates and products.

Potential for Advanced Spectroscopic and Computational Characterization Studies

A thorough characterization of this compound is essential for understanding its properties and reactivity.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and conformation.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods could be employed to predict the molecule's geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties. znaturforsch.com Such studies could also provide insights into the mechanisms of its potential reactions and help rationalize its reactivity.

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